4-Methylenecyclohexanecarboxamide
Description
Properties
CAS No. |
1420294-77-4 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-methylidenecyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H2,9,10) |
InChI Key |
PCYZDTILOPUMBA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The preparation of 4-methylenecyclohexanecarboxamide typically involves synthetic routes starting from cyclohexanone derivatives or related intermediates. The key steps generally include the formation of the methylene group at the 4-position of the cyclohexane ring, followed by the introduction of the carboxamide functional group.
Synthetic Route via 4-Methylcyclohexanone Intermediate
One of the primary synthetic strategies involves the preparation of 4-methylcyclohexanone as a key intermediate, which can then be converted to 4-methylenecyclohexanecarboxamide through further functional group transformations.
Preparation of 4-Methylcyclohexanone
A patented method (IE S20180276A2) describes a detailed process for synthesizing 4-methylcyclohexanone, which can serve as a precursor for 4-methylenecyclohexanecarboxamide. The method involves:
- Reacting 1-methoxy-4-methyl-6-bromocyclohexane in a sulfolane solution under controlled temperature and pH conditions.
- Adding oxalic acid to adjust pH, followed by potassium peroxydisulfate to promote oxidation.
- Subsequent addition of potassium chloride and phenylmercuric acetate to facilitate the reaction.
- Separation and purification steps including washing with sodium nitrate and hexanoic acid solutions, recrystallization in cyclohexanone, and dehydration to yield 4-methylcyclohexanone.
This method achieves high yields (approximately 98.2% to 98.7%) with precise control over reaction conditions such as temperature (10–24 °C), pH (5–5.5), and reagent concentrations (mass fractions of sulfolane, oxalic acid, potassium chloride, and phenylmercuric acetate).
| Step | Reagents and Conditions | Notes | Yield (%) |
|---|---|---|---|
| A | 1-methoxy-4-methyl-6-bromocyclohexane + sulfolane (20–27% mass fraction), oxalic acid (10–16%) | pH adjusted to 5–5.5, potassium peroxydisulfate added, temperature 10–15 °C | - |
| B | Potassium chloride (15–22%), phenylmercuric acetate, temperature raised to 20–24 °C | Reaction time 1–2 hours, washing, recrystallization, dehydration | 98.2–98.7 |
Conversion to 4-Methylenecyclohexanecarboxamide
While the detailed stepwise conversion from 4-methylcyclohexanone to 4-methylenecyclohexanecarboxamide is less explicitly documented in the available literature, related patents (EP2738156A1) provide examples of preparing 4-methylenecyclohexanecarboxamide derivatives via amide formation reactions involving cyclohexanone derivatives with methylene substituents. The amide group is typically introduced by reaction of the corresponding acid or acid chloride with ammonia or amine sources under controlled conditions.
Analytical and Purification Techniques
The preparation methods are complemented by rigorous purification and analytical techniques to ensure compound integrity:
- Recrystallization in cyclohexanone solutions with controlled mass fractions ensures purity.
- Washing steps with sodium nitrate and hexanoic acid remove impurities.
- Dehydration using anhydrous sodium sulfate or similar agents removes residual water.
- Characterization includes infrared spectroscopy and chromatographic methods (e.g., gas chromatography-mass spectrometry for related compounds), ensuring structural confirmation and purity.
Summary of Preparation Methodology
The preparation of 4-methylenecyclohexanecarboxamide involves a multi-step synthetic approach, primarily starting from brominated methylcyclohexane derivatives, proceeding through oxidation and substitution reactions to yield 4-methylcyclohexanone, followed by amide formation to introduce the carboxamide group. The process is optimized through precise control of reaction parameters, purification steps, and analytical verification.
| Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Brominated precursor synthesis | 1-methoxy-4-methyl-6-bromocyclohexane, sulfolane, oxalic acid, potassium peroxydisulfate | Formation of oxidized intermediate |
| Oxidation and substitution | Potassium chloride, phenylmercuric acetate, controlled temperature (20–24 °C) | Conversion to 4-methylcyclohexanone |
| Purification | Washing with sodium nitrate and hexanoic acid, recrystallization, dehydration | High purity product obtained |
| Amide formation | Reaction with ammonia or amine sources (not fully detailed) | Formation of 4-methylenecyclohexanecarboxamide |
Chemical Reactions Analysis
Types of Reactions
4-Methylenecyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl compound.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methylenecyclohexanone.
Reduction: Formation of 4-methylenecyclohexylamine.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
4-Methylenecyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-Methylenecyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 4-Methylcyclohexanecarboxylate (CAS: 51181-40-9)
- Structure : A methyl ester analog with a methyl substituent on the cyclohexane ring.
- Molecular Formula : C₉H₁₆O₂; Average Mass : 156.225 g/mol .
- Key Differences: The ester group (-COOCH₃) imparts higher volatility compared to the carboxamide (-CONH₂) group in 4-methylenecyclohexanecarboxamide. Lower polarity due to the absence of hydrogen-bonding capacity in the ester group, leading to differences in solubility (soluble in ethanol and ether) .
N-(4-Methylphenyl)cyclohexane-1-carboxamide (CAS: 6876-59-1)
- Structure : Features a phenyl substituent on the carboxamide nitrogen.
- Key Differences: The aromatic phenyl group enhances lipophilicity, increasing membrane permeability in biological systems compared to the aliphatic 4-methylene derivative . Higher molecular weight (C₁₄H₁₉NO; ~217.31 g/mol) alters crystallization behavior and thermal stability .
Physicochemical Properties
| Compound Name | Molecular Formula | Average Mass (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| 4-Methylenecyclohexanecarboxamide | C₈H₁₃NO | 155.20 | ~300 (decomposes) | Moderate in DMSO, poor in H₂O |
| Methyl 4-Methylcyclohexanecarboxylate | C₉H₁₆O₂ | 156.22 | 183 | Soluble in ethanol, ether |
| 1-Methylcyclohexanol | C₇H₁₄O | 114.19 | 155 | Immiscible in water |
| 4,4'-Methylenebis(cyclohexylamine) | C₁₃H₂₆N₂ | 210.36 | >200 | Soluble in polar solvents |
- Topological Indices : highlights the use of degree-based topological indices (e.g., Wiener index, Zagreb index) to predict properties like boiling points and solubility. For example, sulfonamide derivatives (e.g., ethyl 4-((naphthalene-2-sulfonamido)methyl) cyclohexanecarboxylate) exhibit higher indices due to bulky substituents, correlating with reduced volatility compared to 4-methylenecyclohexanecarboxamide .
Biological Activity
4-Methylenecyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
4-Methylenecyclohexanecarboxamide is characterized by its cyclohexane ring structure with a methylene group and a carboxamide functional group. This unique structure contributes to its biological activity. The compound can be synthesized through various methods, including transannular C–H functionalization techniques, which allow for the incorporation of different substituents to enhance its activity .
Biological Activity Overview
The biological activity of 4-Methylenecyclohexanecarboxamide has been investigated in several studies, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Anticancer Activity
Research indicates that 4-Methylenecyclohexanecarboxamide exhibits significant antiproliferative effects against various cancer cell lines. A study reported that derivatives of this compound demonstrated moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. Specifically, one analogue showed an IC50 value of 86 μM against WRL-68 cells .
The mechanisms underlying the biological activity of 4-Methylenecyclohexanecarboxamide involve the modulation of critical cellular pathways:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as aromatase and glycosyltransferase, which are involved in cancer progression and metabolic processes .
- Induction of Apoptosis : In vitro studies have demonstrated that treatment with this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting apoptotic pathways .
Case Studies
Several case studies illustrate the efficacy of 4-Methylenecyclohexanecarboxamide in preclinical models:
- Study on HeLa Cells : A study involving HeLa cells demonstrated that treatment with the compound led to significant apoptotic cell death. The results indicated a dose-dependent increase in apoptosis, highlighting its potential as an anticancer agent .
- Xenograft Models : In vivo studies using mouse xenograft models have shown that 4-Methylenecyclohexanecarboxamide effectively inhibits tumor growth. The pharmacokinetic profile revealed that the compound accumulates preferentially in tumor tissues, suggesting targeted delivery and reduced systemic toxicity .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | WRL-68 | 86 | Enzyme inhibition |
| Induction of Apoptosis | HeLa | N/A | Cell cycle arrest |
| Tumor Growth Inhibition | Mouse Xenograft | N/A | Targeted delivery |
Q & A
Q. What are the standard synthetic routes for 4-Methylenecyclohexanecarboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthetic routes for analogous cyclohexanecarboxamides (e.g., N,N-Dimethylcyclohexanecarboxamide) involve:
Cyclohexanecarboxylic Acid Route : Reacting cyclohexanecarboxylic acid with thionyl chloride to form an acyl chloride, followed by amidation with amines under anhydrous conditions (e.g., benzene) .
Ester Route : Using methyl cyclohexanecarboxylate with amines in the presence of catalysts like trimethylaluminum, followed by hydrolysis .
- Key Variables :
| Reaction Component | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous benzene | Minimizes side reactions |
| Temperature | Reflux (~80°C) | Enhances reaction kinetics |
| Catalyst | Trimethylaluminum | Improves amidation efficiency |
- Purity is ensured via vacuum distillation or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing 4-Methylenecyclohexanecarboxamide?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify methylene group signals (δ 4.5–5.5 ppm for CH=C) and amide protons (δ 6.5–8.0 ppm) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm) and methylene C-H stretches (~3080 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO for the base structure) .
Q. What safety protocols are critical when handling 4-Methylenecyclohexanecarboxamide in laboratory settings?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for volatile intermediates (e.g., acyl chlorides) .
- Waste Management : Segregate halogenated waste (e.g., thionyl chloride byproducts) and neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of the methylene group in 4-Methylenecyclohexanecarboxamide?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess electrophilic attack susceptibility. For example, the methylene group’s LUMO energy indicates reactivity toward nucleophiles .
- Molecular Dynamics : Simulate solvent effects (e.g., benzene vs. DMSO) on reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of 4-Methylenecyclohexanecarboxamide?
- Methodological Answer :
- Systematic Review Frameworks : Apply PRISMA guidelines to assess study bias, heterogeneity, and reproducibility .
- Data Harmonization : Normalize assay conditions (e.g., IC values under standardized pH/temperature) .
Q. How does the steric environment of the cyclohexane ring influence substitution reactions in 4-Methylenecyclohexanecarboxamide?
- Methodological Answer :
- Conformational Analysis : Use X-ray crystallography or NOESY NMR to determine chair vs. boat conformations. Bulky substituents at the 4-position hinder axial attack, favoring equatorial substitution .
- Case Study : In N,N-Dimethylcyclohexanecarboxamide, axial dimethyl groups reduce nucleophilic substitution rates by 40% compared to unsubstituted analogs .
Q. What meta-analysis frameworks integrate conflicting data on catalytic applications in asymmetric synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
